2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Overview
Description
2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes phenyl, phenylthio, acetyl, and tetrahydro-2-furanylmethyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential and pharmacological properties.
Industry: Utilizing its unique chemical properties for developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarbothioamide derivatives and compounds with phenylthio or tetrahydro-2-furanylmethyl groups. Examples include:
- 2-phenyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide
- Phenylacetone derivatives
Uniqueness
What sets 2-[phenyl(phenylsulfanyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c24-19(22-23-20(26)21-14-16-10-7-13-25-16)18(15-8-3-1-4-9-15)27-17-11-5-2-6-12-17/h1-6,8-9,11-12,16,18H,7,10,13-14H2,(H,22,24)(H2,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXCKRFFJVSQSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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